![molecular formula C18H17FN2OS B2665582 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione CAS No. 892305-23-6](/img/structure/B2665582.png)
8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione
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Description
8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione is a useful research compound. Its molecular formula is C18H17FN2OS and its molecular weight is 328.41. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of compounds similar to the specified chemical, including various oxadiazole derivatives, involves multi-component reactions such as the Biginelli condensation. For example, Sedova et al. (2017) explored the synthesis of 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and its thione derivative, observing slow isomerization in DMSO solution and deacetylation in boiling ethanol in the presence of HCl (Sedova, Krivopalov, & Shkurko, 2017). Similarly, Gumus et al. (2018) provided experimental and theoretical studies on 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, highlighting molecular structures, vibrational frequencies, and surface properties (Gumus, Kansız, Aydemir, Gorobets, & Dege, 2018).
Potential Applications
Anticancer Activity
A study by Dash et al. (2011) on novel 3,5-disubstituted 1,3,4-oxadiazole-2-thione derivatives demonstrated significant anticancer activity in an EAC animal model, suggesting the potential of oxadiazole derivatives as anticancer molecules (Dash, Kumar, Singh, Maiti, & Maity, 2011).
Antibacterial Activity
Inoue et al. (1994) synthesized a novel series of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials, which showed potent activity against Gram-positive and Gram-negative bacteria, including MRSA isolates, underlining the broad scope of applications for similar structures in addressing antibiotic resistance (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).
Insecticidal Activity
Mohan et al. (2004) reported on the synthesis of 1,3,4-oxadiazole derivatives containing a phenoxyfluorophenyl group, which exhibited low insecticidal activity against certain crop pests, indicating the potential for agricultural applications (Mohan, Vishalakshi, Bhat, Rao, & Kendappa, 2004).
properties
IUPAC Name |
4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-11-3-6-13(7-4-11)21-17(23)20-15-10-18(21,2)22-16-8-5-12(19)9-14(15)16/h3-9,15H,10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHIUJKTPUMJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NC3CC2(OC4=C3C=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione |
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